6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiazine core, introduction of the fluorine atom, and attachment of the methylsulfanyl and pyrrolidine-1-carbonyl groups. Common synthetic routes may include:
Formation of the Benzothiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Attachment of the Methylsulfanyl Group: This step may involve the use of thiolating agents like methylthiol or dimethyl disulfide.
Attachment of the Pyrrolidine-1-carbonyl Group: This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups may play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives: These compounds share the fluorine atom and benzothiazine core but differ in other substituents.
Pyrrolidine sulfonamides: These compounds have a similar pyrrolidine group but differ in other functional groups.
Uniqueness
6-fluoro-4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, methylsulfanyl group, and pyrrolidine-1-carbonyl group makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-27-16-6-4-5-15(12-16)23-13-19(20(24)22-9-2-3-10-22)28(25,26)18-8-7-14(21)11-17(18)23/h4-8,11-13H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECAXIYFACZNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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